![molecular formula C20H30O5 B5235950 diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)

diethyl [3-(4-tert-butylphenoxy)propyl]malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

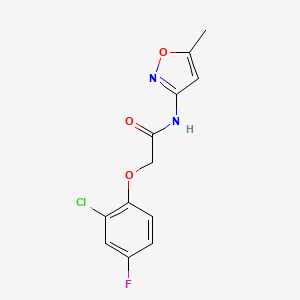

Diethyl malonate is a diethyl ester of malonic acid that is commonly used in organic synthesis. It is a colorless liquid with a characteristic apple-like odor . It is used as a building block in the synthesis of various compounds .

Synthesis Analysis

Diethyl malonate can be synthesized through the process of esterification of malonic acid with ethanol in the presence of a catalyst . The synthesis of “diethyl [3-(4-tert-butylphenoxy)propyl]malonate” would likely involve additional steps to introduce the [3-(4-tert-butylphenoxy)propyl] group .Molecular Structure Analysis

The molecular structure of diethyl malonate consists of two ester groups attached to a central carbon . The structure of “diethyl [3-(4-tert-butylphenoxy)propyl]malonate” would include additional groups attached to the central carbon .Chemical Reactions Analysis

Diethyl malonate can undergo a variety of reactions, including alkylation of the alpha carbon . The specific reactions that “diethyl [3-(4-tert-butylphenoxy)propyl]malonate” would undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

Diethyl malonate is a colorless liquid with a characteristic apple-like odor . It has a boiling point of 199 °C and a density of 1.055 g/mL at 25 °C . The properties of “diethyl [3-(4-tert-butylphenoxy)propyl]malonate” would likely be similar, but could vary depending on the specific structure .Applications De Recherche Scientifique

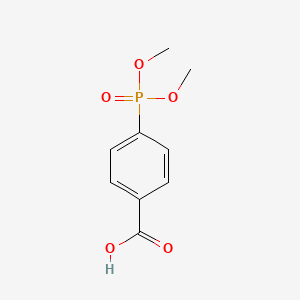

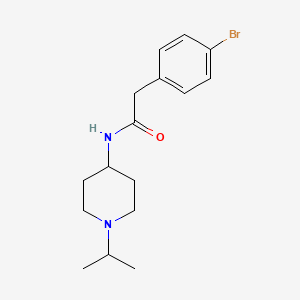

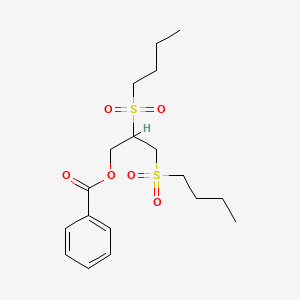

- DL76 emerged as the most balanced dual-target ligand, with hH3R affinity (Ki = 38 nM) and hMAO B inhibitory activity (IC50 = 48 nM). In vivo studies demonstrated its antiparkinsonian effects .

- Unfortunately, DL76 did not exhibit neuroprotection in hydrogen peroxide-treated neuroblastoma cells. However, its antiparkinsonian activity was observed in an animal model .

Dual-Target Ligands for Parkinson’s Disease (PD)

Neurodegenerative Disease Research

Chemical Synthesis and Medicinal Chemistry

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-6-23-18(21)17(19(22)24-7-2)9-8-14-25-16-12-10-15(11-13-16)20(3,4)5/h10-13,17H,6-9,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGAEGPGFJIFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCOC1=CC=C(C=C1)C(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)

![N-(3-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5235871.png)

![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)

![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)

![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)

![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)

![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)